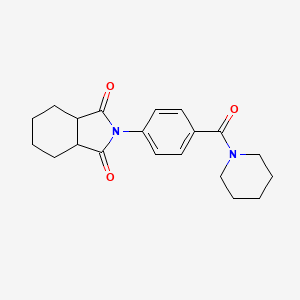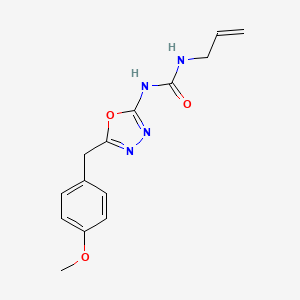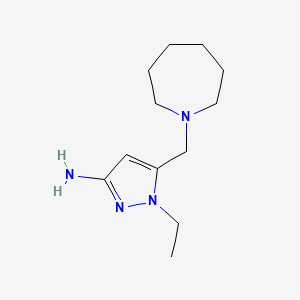
5-(azepan-1-ylmethyl)-1-ethyl-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(azepan-1-ylmethyl)-1-ethyl-1H-pyrazol-3-amine, also known as AEMPA, is a chemical compound that has been studied for its potential applications in scientific research. AEMPA belongs to the class of pyrazolamines, which are known to have various biological activities.
Mécanisme D'action
The mechanism of action of 5-(azepan-1-ylmethyl)-1-ethyl-1H-pyrazol-3-amine is not fully understood. However, it has been suggested that 5-(azepan-1-ylmethyl)-1-ethyl-1H-pyrazol-3-amine inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that 5-(azepan-1-ylmethyl)-1-ethyl-1H-pyrazol-3-amine may inhibit the replication of viruses by interfering with the viral replication cycle.
Biochemical and Physiological Effects:
5-(azepan-1-ylmethyl)-1-ethyl-1H-pyrazol-3-amine has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 5-(azepan-1-ylmethyl)-1-ethyl-1H-pyrazol-3-amine has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, 5-(azepan-1-ylmethyl)-1-ethyl-1H-pyrazol-3-amine has been shown to have antifungal and antiviral properties.
Avantages Et Limitations Des Expériences En Laboratoire
5-(azepan-1-ylmethyl)-1-ethyl-1H-pyrazol-3-amine has several advantages for lab experiments. It is a potent compound that can be used at low concentrations, which makes it cost-effective. 5-(azepan-1-ylmethyl)-1-ethyl-1H-pyrazol-3-amine is also stable and can be stored for long periods of time. However, 5-(azepan-1-ylmethyl)-1-ethyl-1H-pyrazol-3-amine has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its toxicity and pharmacokinetics.
Orientations Futures
There are several future directions for the study of 5-(azepan-1-ylmethyl)-1-ethyl-1H-pyrazol-3-amine. One direction is to study its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of viral infections, such as HIV and hepatitis C. Additionally, further studies are needed to determine the toxicity and pharmacokinetics of 5-(azepan-1-ylmethyl)-1-ethyl-1H-pyrazol-3-amine, which will help to determine its safety and efficacy for use in humans.
In conclusion, 5-(azepan-1-ylmethyl)-1-ethyl-1H-pyrazol-3-amine is a chemical compound that has been studied for its potential applications in scientific research. It has been found to have various biological activities, including anticancer, antiviral, and antifungal properties. 5-(azepan-1-ylmethyl)-1-ethyl-1H-pyrazol-3-amine has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 5-(azepan-1-ylmethyl)-1-ethyl-1H-pyrazol-3-amine, which will help to determine its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 5-(azepan-1-ylmethyl)-1-ethyl-1H-pyrazol-3-amine involves the reaction of 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) with 3-amino-5-(azepan-1-ylmethyl)-1H-pyrazole. The reaction takes place in the presence of N,N-diisopropylethylamine (DIPEA) and dimethylformamide (DMF) as a solvent. The product is then purified by column chromatography to obtain 5-(azepan-1-ylmethyl)-1-ethyl-1H-pyrazol-3-amine in its pure form.
Applications De Recherche Scientifique
5-(azepan-1-ylmethyl)-1-ethyl-1H-pyrazol-3-amine has been studied for its potential applications in scientific research. It has been found to have various biological activities, including anticancer, antiviral, and antifungal properties. 5-(azepan-1-ylmethyl)-1-ethyl-1H-pyrazol-3-amine has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
5-(azepan-1-ylmethyl)-1-ethylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4/c1-2-16-11(9-12(13)14-16)10-15-7-5-3-4-6-8-15/h9H,2-8,10H2,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHXAETYHYERRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)CN2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(azepan-1-ylmethyl)-1-ethyl-1H-pyrazol-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Isopropylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2502180.png)
![3-Ethyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2502182.png)

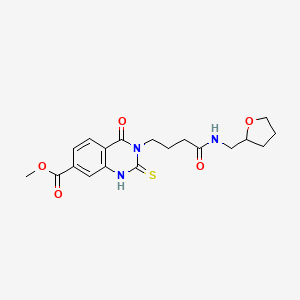
![N-(4-chlorophenyl)-7-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2502187.png)


![2-[[2-(3-Methoxyphenyl)phenyl]methyl]piperidine;hydrochloride](/img/structure/B2502190.png)
![diethyl 2-(4-benzoylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2502191.png)
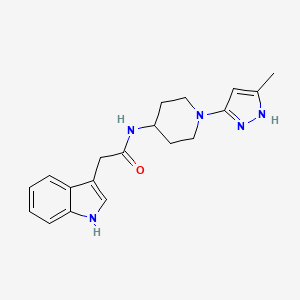
![N-(3,4-dichlorophenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2502197.png)
